molecular formula C26H30Cl2N6O4 B610203 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1802929-43-6

8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B610203
M. Wt: 561.464
InChI Key: PUIXMSRTTHLNKI-UHFFFAOYSA-N
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Description

PRN-1371 is an irreversible covalent pan-FGFR inhibitor (IC50s = 0.7, 1.3, 4.4, and 19.3 nM for FGFR-1, -2, -3, and -4, respectively). It is selective for FGFR over VEGFR2 (IC50 = 705 nM) and a panel of 250 kinases (IC50s = >1 µM for all) but does inhibit colony stimulating factor 1 receptor (CSF1R) activity by greater than 90% at 1 µM. PRN-1371 inhibits proliferation in a panel of ten cancer cell lines containing various FGFR mutants (IC50s = 2-231 nM) and induces apoptosis in SNU-16 gastric and RT4 bladder cancer cells (EC50s = 15.9 and 11.8 nM, respectively). It reduces tumor growth in an SNU-16 mouse xenograft model and a patient-derived xenograft (PDX) mouse model of liver cancer when administered at a dose of 15 mg/kg twice per day.
PRN-1371 is a covalent, irreversible, highly selective FGFR1, 2, 3 and 4 inhibitor. PRN1371 inhibits all four FGFR isoforms and blocks aberrant FGFR kinase signaling. This broad profile is suitable to treat many tumor types, including but not limited to urothelial, squamous lung, gastric and hepatocellular carcinoma

Scientific Research Applications

  • Anticancer and Anti-5-Lipoxygenase Agents : A study synthesized novel pyrazolopyrimidines derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of structure-activity relationships in anticancer research (Rahmouni et al., 2016).

  • Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions with various compounds led to the creation of substituted pyridine derivatives with significant antitumor and antimicrobial activities (Riyadh, 2011).

  • Heterocyclic Synthesis Applications : A study focused on the treatment of enaminone derivatives to produce various heterocyclic compounds, demonstrating the compound's utility in creating diverse molecular structures (Ho, 2007).

  • Synthesis of New Heterocycles with Antimicrobial Activity : This research synthesized new compounds incorporating the pyrazolopyridine moiety and evaluated their antimicrobial properties (Abu-Melha, 2013).

  • Anticancer Activity of 5-Deaza Analogues : The synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant in vitro and in vivo anticancer activity, highlighting the potential therapeutic applications of similar compounds (Su et al., 1986).

  • Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives : This study synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their in vitro antitumor activity, demonstrating potent antitumor effects in animal models (Gineinah et al., 2013).

properties

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXMSRTTHLNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

1802929-43-6
Record name PRN-1371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRN-1371
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
KA Brameld, TD Owens, E Verner, E Venetsanakos… - 2017 - ACS Publications
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors. Clinical validation of FGFR as a therapeutic target has been …
Number of citations: 90 pubs.acs.org
M Liu, G Zhou, W Su, Y Gu, M Gao… - ACS Medicinal …, 2023 - ACS Publications
The use of small molecular modulators to target the guanine nucleotide exchange factor SOS1 has been demonstrated to be a promising strategy for the treatment of various KRAS-…
Number of citations: 3 pubs.acs.org
G Jubete, R Puig de la Bellacasa, R Estrada-Tejedor… - Molecules, 2019 - mdpi.com
Pyrido[2,3-d]pyrimidines (1) are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body. Among such structures, our group and others …
Number of citations: 28 www.mdpi.com
Q Jin, D Zhang, M Gao, C Jiang, J Zhang - Bioorganic & Medicinal …, 2021 - Elsevier
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors, especially liver cancer. With the resurgence of interest in …
Number of citations: 4 www.sciencedirect.com
L Min, W Liang, J Bajsa-Hirschel, P Ye, Q Wang, X Sun… - Molecules, 2023 - mdpi.com
Natural products are a main source of new chemical entities for use in drug and pesticide discovery. In order to discover lead compounds with high herbicidal activity, a series of new …
Number of citations: 2 www.mdpi.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
This review describes the recent Food and Drug Administration (FDA)-approved drugs (in the year 2021) containing at least one halogen atom (covalently bound). The structures …
Number of citations: 46 www.mdpi.com
I Kuriwaki, M Kameda, H Hisamichi, S Kikuchi… - Bioorganic & Medicinal …, 2020 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of bladder cancer. We identified 1,3,5-triazine derivative 18b and pyrimidine derivative …
Number of citations: 17 www.sciencedirect.com
X Wu, M Dai, R Cui, Y Wang, C Li, X Peng… - … Pharmaceutica Sinica B, 2021 - Elsevier
Fibroblast growth factor receptors (FGFRs) have emerged as promising targets for anticancer therapy. In this study, we synthesized and evaluated the biological activity of 66 pyrazolo[3,…
Number of citations: 13 www.sciencedirect.com
I Kuriwaki, M Kameda, K Iikubo, H Hisamichi… - Bioorganic & Medicinal …, 2021 - Elsevier
Fibroblast growth factor receptor 3 (FGFR3) is an attractive therapeutic target for the treatment of patients with bladder cancer harboring genetic alterations in FGFR3. We identified …
Number of citations: 6 www.sciencedirect.com
X Lu, H Chen, AV Patterson, JB Smaill… - Journal of medicinal …, 2018 - ACS Publications
Hepatocellular carcinoma (HCC) is a lethal disease with limited therapeutic options and a particularly poor prognosis. Aberrant fibroblast growth factor 19 (FGF19) signaling through …
Number of citations: 65 pubs.acs.org

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